
1-Benzhydryl-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzhydryl-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a urea derivative that has shown promise in a range of biochemical and physiological experiments. In
科学的研究の応用
DNA Interaction
1-Benzhydryl-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea shows potential in the field of DNA interaction. Research on similar urea derivatives, like 1,3-bis(2-hydroxy-benzylidene)-urea and its metal derivative, revealed their ability to bind to DNA through intercalative modes. This suggests that 1-Benzhydryl-3 urea derivatives might also interact with DNA, which can have implications in medicinal chemistry and drug design (Ajloo et al., 2015).
Enzyme Inhibition
Research has shown that certain urea derivatives possess enzyme inhibitory activities. For instance, studies on pyridylthiazole-based ureas demonstrated their role as inhibitors of Rho associated protein kinases (ROCK1 and 2), indicating that 1-Benzhydryl-3 urea derivatives could also be explored for similar enzyme inhibition properties (Pireddu et al., 2012).
Synthesis Applications
1-Benzhydryl-3 ureas have potential applications in synthesis. For example, alpha-aminodiphenylmethane, a compound structurally related to 1-Benzhydryl-3 ureas, has been used as an ammonia equivalent in the dimethyltitanocene-catalyzed intermolecular hydroamination of alkynes (Haak et al., 2000). This indicates potential uses of 1-Benzhydryl-3 ureas in organic synthesis and catalysis.
Anticancer Investigations
Urea derivatives, including those similar to 1-Benzhydryl-3 ureas, have shown potential in anticancer research. For instance, certain urea derivatives were synthesized and evaluated for their anticancer activities, demonstrating their effectiveness against various cancer cell lines (Mustafa et al., 2014). This suggests that 1-Benzhydryl-3 ureas could be explored for potential anticancer properties.
特性
IUPAC Name |
1-benzhydryl-3-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-25(29,17-19-13-15-22(30-2)16-14-19)18-26-24(28)27-23(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-16,23,29H,17-18H2,1-2H3,(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRBSALFSWJSTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2938484.png)
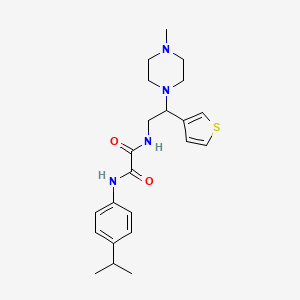
![2-(1-([1,1'-biphenyl]-3-ylsulfonyl)azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2938486.png)
![4-[(3S,4R)-3-Amino-4-methoxypyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2938488.png)
![(2Z)-2-[(2-chloro-5-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2938490.png)
![5-(4-fluorophenyl)-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyrazolidine-3-carboxamide](/img/structure/B2938491.png)
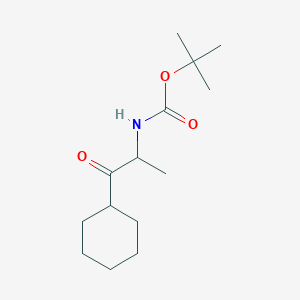
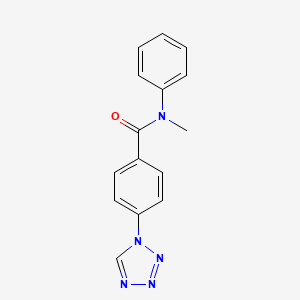
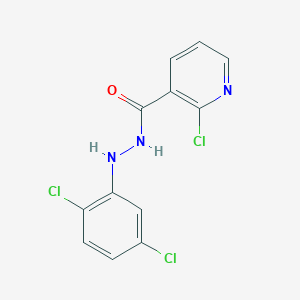
![7-ethyl-1-(3-hydroxypropyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2938499.png)
![N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide](/img/structure/B2938501.png)
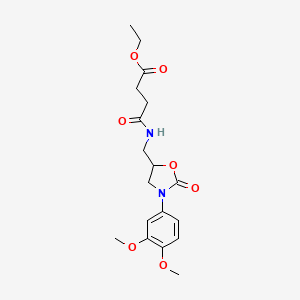
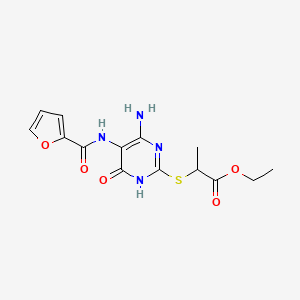
![N-[6-(Dimethylamino)naphthalen-2-yl]prop-2-enamide](/img/structure/B2938507.png)